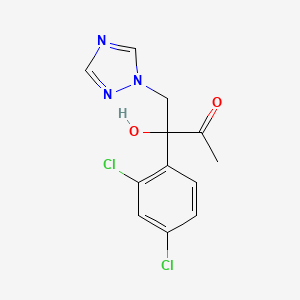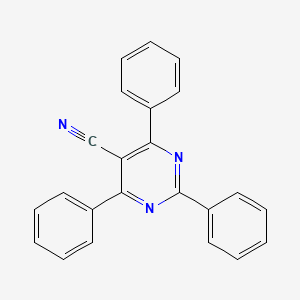![molecular formula C21H15F2N3 B12918881 N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine CAS No. 920529-87-9](/img/structure/B12918881.png)
N-[(3,4-Difluorophenyl)methyl]-5-(quinolin-8-yl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine is a synthetic organic compound that belongs to the class of heterocyclic amines. This compound features a pyridine ring substituted with a quinoline moiety and a difluorobenzyl group. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Core: Starting with a suitable pyridine precursor, various functional groups are introduced through electrophilic or nucleophilic substitution reactions.
Introduction of the Quinoline Moiety: The quinoline ring can be attached via a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.
Addition of the Difluorobenzyl Group:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce amine derivatives.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-2-amine: Similar structure with a different position of the amine group.
N-(3,4-Difluorobenzyl)-6-(quinolin-8-yl)pyridin-3-amine: Similar structure with a different position of the quinoline moiety.
Uniqueness
N-(3,4-Difluorobenzyl)-5-(quinolin-8-yl)pyridin-3-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to its analogs.
特性
CAS番号 |
920529-87-9 |
|---|---|
分子式 |
C21H15F2N3 |
分子量 |
347.4 g/mol |
IUPAC名 |
N-[(3,4-difluorophenyl)methyl]-5-quinolin-8-ylpyridin-3-amine |
InChI |
InChI=1S/C21H15F2N3/c22-19-7-6-14(9-20(19)23)11-26-17-10-16(12-24-13-17)18-5-1-3-15-4-2-8-25-21(15)18/h1-10,12-13,26H,11H2 |
InChIキー |
MIHDQJJSHWMOJT-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)C3=CC(=CN=C3)NCC4=CC(=C(C=C4)F)F)N=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


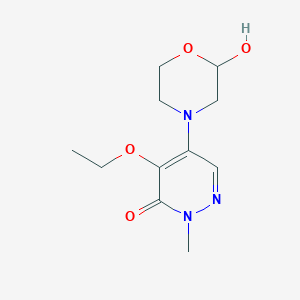
![2-(Furan-2-yl)-5,6-dihydrofuro[2,3-d]pyrimidin-4-amine](/img/structure/B12918814.png)
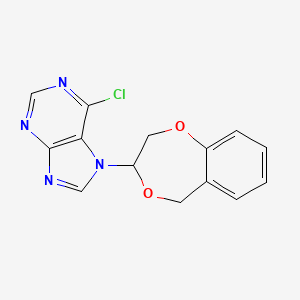

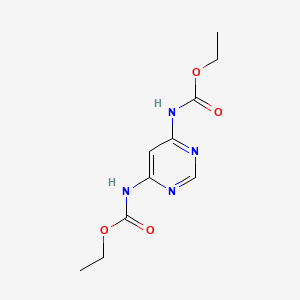
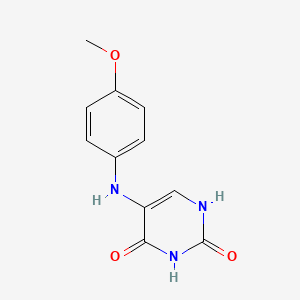
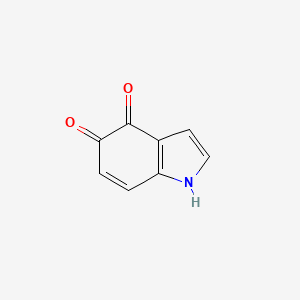
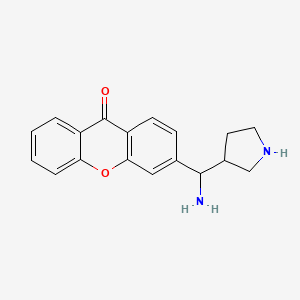
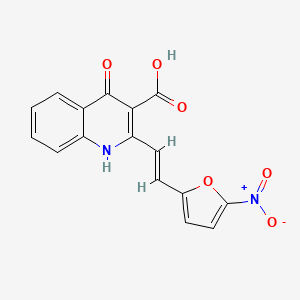

![5-Fluoro-3-methyl-3-phenyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12918865.png)
